An In-depth Technical Guide to 4-(acetyloxy)butylphosphonium bromide: Structure, Properties, and Potential Applications
An In-depth Technical Guide to 4-(acetyloxy)butylphosphonium bromide: Structure, Properties, and Potential Applications
Prepared by a Senior Application Scientist
Introduction and Overview
Phosphonium salts represent a versatile class of organic compounds characterized by a positively charged phosphorus atom bonded to four organic residues. Their unique physicochemical properties have positioned them as valuable assets in a multitude of applications, ranging from phase transfer catalysis to the design of sophisticated drug delivery systems. This guide focuses on a specific, functionalized phosphonium salt, 4-(acetyloxy)butylphosphonium bromide. The introduction of an acetyloxy group on one of the butyl chains imparts distinct characteristics that could be strategically exploited in various scientific and industrial domains. This document provides a comprehensive exploration of its predicted chemical structure, physicochemical properties, a plausible synthetic route, and a discussion of its potential applications in research and drug development.
Chemical Structure and Physicochemical Properties
The chemical structure of 4-(acetyloxy)butylphosphonium bromide features a central phosphorus atom forming a quaternary salt with three butyl groups and one 4-(acetyloxy)butyl group, with a bromide anion to balance the charge.
Caption: Chemical structure of 4-(acetyloxy)butylphosphonium bromide.
The predicted physicochemical properties of 4-(acetyloxy)butylphosphonium bromide are summarized in the table below, drawing comparisons with the well-characterized tetrabutylphosphonium bromide.
| Property | Predicted Value for 4-(acetyloxy)butylphosphonium bromide | Reference: Tetrabutylphosphonium bromide | Rationale for Prediction |
| Molecular Formula | C₁₈H₃₈BrO₂P | C₁₆H₃₆BrP[1][2][3][4][5] | Addition of a C₂H₂O₂ functional group. |
| Molecular Weight | 397.37 g/mol | 339.33 g/mol [2][3][5][6] | Calculated based on the molecular formula. |
| Appearance | White to off-white crystalline solid | White powder[1] | Typical appearance for phosphonium salts. |
| Melting Point | Expected to be in a similar range to tetrabutylphosphonium bromide, likely around 100-110 °C | 100-103 °C[5][6] | The ester group may slightly alter crystal packing and melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, acetonitrile, DMSO)[1] | Very soluble in water[1] | The phosphonium salt character dominates solubility, with the ester group potentially enhancing solubility in some organic solvents. |
| Stability | Stable under standard conditions; the ester group may be susceptible to hydrolysis under strongly acidic or basic conditions. | Stable under normal storage conditions.[7] | The phosphonium core is generally stable. Ester hydrolysis is a known reaction pathway. |
Proposed Synthesis Protocol
A plausible and efficient synthesis of 4-(acetyloxy)butylphosphonium bromide can be envisioned through a two-step process, beginning with the preparation of 4-bromobutyl acetate, followed by a quaternization reaction with tributylphosphine.
Caption: Proposed synthetic workflow for 4-(acetyloxy)butylphosphonium bromide.
Step-by-Step Experimental Methodology
Step 1: Synthesis of 4-bromobutyl acetate
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To a solution of 1,4-dibromobutane (1 equivalent) in anhydrous dimethylformamide (DMF), add sodium acetate (1.1 equivalents).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromobutyl acetate.
-
Purify the crude product by vacuum distillation.
Step 2: Synthesis of 4-(acetyloxy)butylphosphonium bromide
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In a round-bottom flask equipped with a reflux condenser, dissolve 4-bromobutyl acetate (1 equivalent) in acetonitrile.
-
Add tributylphosphine (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and maintain for 24 hours.[8]
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain pure 4-(acetyloxy)butylphosphonium bromide.
Potential Applications in Research and Drug Development
The unique bifunctional nature of 4-(acetyloxy)butylphosphonium bromide—possessing both a charged phosphonium head and a cleavable ester tail—opens up a range of intriguing possibilities for its application.
As a Precursor for Mitochondria-Targeted Thiol Probes
Lipophilic phosphonium cations are known to accumulate in mitochondria due to the large negative membrane potential of the inner mitochondrial membrane.[9] This property has been exploited to deliver various molecules, including antioxidants and probes, to this critical organelle.[9]
-
Conceptual Application: 4-(acetyloxy)butylphosphonium bromide could serve as a precursor for a mitochondria-targeted thiol probe. The acetyloxy group can be hydrolyzed to a hydroxyl group, which can then be further functionalized to introduce a thiol-reactive group. This would enable the specific investigation of mitochondrial thiols, which play a crucial role in cellular redox signaling and oxidative stress.[9]
Caption: Conceptual pathway for the use of 4-(acetyloxy)butylphosphonium bromide as a precursor for a mitochondria-targeted probe.
In the Development of Novel Ionic Liquids
Ionic liquids are salts with melting points below 100 °C, and they have gained significant attention as "green" solvents and catalysts due to their low vapor pressure, high thermal stability, and tunable properties. Tetrabutylphosphonium bromide is itself a known ionic liquid.[10]
-
Potential as a Task-Specific Ionic Liquid: The presence of the acetyloxy group in 4-(acetyloxy)butylphosphonium bromide could allow for its use as a task-specific ionic liquid. The ester functionality could participate in specific interactions with solutes or reactants, potentially influencing reaction rates and selectivities in organic synthesis.
As a Phase Transfer Catalyst
Phosphonium salts are widely used as phase transfer catalysts, facilitating the reaction between reactants in immiscible phases.[11]
-
Modulated Catalytic Activity: The acetyloxy group could modulate the lipophilicity and catalytic activity of the phosphonium salt compared to its simple tetraalkyl counterparts, potentially offering advantages in specific reaction systems.
Putative Biological Activity and Toxicity Considerations
Potential Biological Activity
Several phosphonium salts have demonstrated biological activity, including antimicrobial properties.[12] The lipophilic nature of the cation allows for interaction with microbial cell membranes, leading to disruption and cell death. It is plausible that 4-(acetyloxy)butylphosphonium bromide could exhibit similar activity.
Toxicity Profile
The toxicity of 4-(acetyloxy)butylphosphonium bromide would need to be empirically determined. However, some general considerations can be made based on its constituent parts:
-
Phosphonium Cation: While some phosphonium salts are relatively benign, others can exhibit toxicity. The specific structure of the cation and the nature of the alkyl chains play a significant role in determining its toxicological profile.
-
Bromide Anion: At high concentrations, bromide ions can be toxic, leading to a condition known as bromism, which can manifest with neurological and psychological symptoms.[13]
A thorough toxicological evaluation, including in vitro cytotoxicity assays and in vivo studies, would be essential before considering any biomedical applications.
Conclusion
While 4-(acetyloxy)butylphosphonium bromide is not a widely cataloged chemical, its rational design based on well-established chemical principles suggests a compound of significant potential. Its bifunctional nature, combining the properties of a phosphonium salt with the reactivity of an ester, makes it a compelling candidate for a range of applications, from the synthesis of specialized molecular probes to the development of novel ionic liquids and catalysts. The synthetic pathway proposed herein is robust and based on standard organic transformations, making the compound accessible for further research. Future investigations should focus on the empirical validation of its physicochemical properties, the optimization of its synthesis, and a thorough exploration of its potential applications and toxicological profile.
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